

Application Notes and Protocols: Phosphoramides as Chiral Ligands in Asymmetric Synthesis

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Compound of Interest		
Compound Name:	Phosphoramide	
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Introduction

Phosphoramidites have emerged as a highly versatile and privileged class of chiral ligands in transition-metal catalyzed asymmetric synthesis.[1][2] Their modular nature allows for facile synthesis and fine-tuning of steric and electronic properties, leading to high levels of enantioselectivity in a wide range of chemical transformations.[1][2] First introduced as effective monodentate ligands by Feringa, they challenged the long-held belief that high flexibility in a metal-ligand complex is detrimental to achieving high stereocontrol. This paradigm shift has opened new avenues for the development of efficient and selective catalytic systems.[3] These ligands have proven to be particularly effective in carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]

This document provides detailed application notes and experimental protocols for the use of **phosphoramide** ligands in several key asymmetric reactions, including their synthesis, coppercatalyzed 1,4-additions, rhodium-catalyzed hydrogenations, and iridium-catalyzed allylic alkylations.

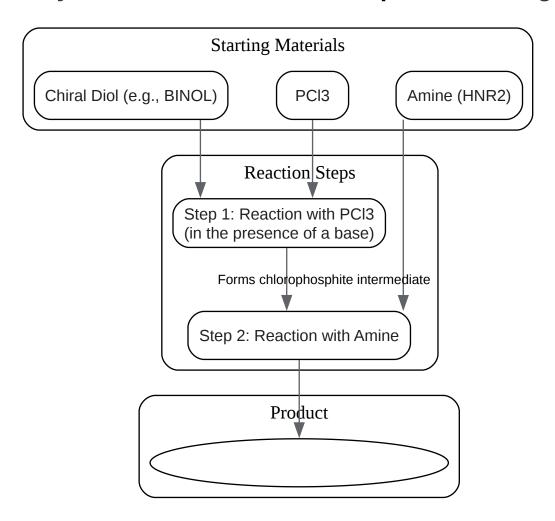
Ligand Synthesis



The modularity of **phosphoramide** ligands stems from their straightforward synthesis, typically involving the reaction of a chiral diol, a phosphorus source, and an amine.[1][4] The most common backbones are derived from BINOL (1,1'-bi-2-naphthol) and TADDOL. The amine component can be varied to fine-tune the ligand's properties.[4]

A general and efficient route to phosphoramidites involves the phosphorylation of a chiral diol with phosphorus trichloride, followed by reaction with a desired amine in the presence of a base.[3] An alternative one-step method involves the reaction of a chiral diol with a phosphorus triamide, catalyzed by ammonium chloride.[4]

General Synthetic Workflow for Phosphoramide Ligands



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Caption: General workflow for the synthesis of chiral **phosphoramide** ligands.



Application in Asymmetric Catalysis Copper-Catalyzed Asymmetric 1,4-Addition

The copper-catalyzed asymmetric 1,4-addition (or conjugate addition) of organozinc reagents to α,β -unsaturated compounds is a powerful method for the formation of carbon-carbon bonds. **Phosphoramide** ligands, particularly those derived from BINOL, have been shown to be highly effective in this transformation, affording products with excellent enantioselectivities.

General Reaction Scheme:

(A generic image representing the 1,4-addition reaction would be placed here)

Entry	Substr ate (Enone)	Organ ozinc Reage nt	Ligand	Solven t	Temp (°C)	Yield (%)	ee (%)	Refere nce
1	2- Cyclohe xenone	Et₂Zn	(S)- MonoP hos	Toluene	-20	>95	98	
2	2- Cyclohe ptenone	Et₂Zn	(S)- MonoP hos	Toluene	-20	>95	96	
3	Chalco ne	Et₂Zn	(S,R,R) -L8*	Toluene	-20	99	98	
4	2- Cyclohe xenone	Me₂Zn	(S)- MonoP hos	Toluene	-20	>95	94	

^{*}L8 is a specific BINOL-based **phosphoramide** ligand with a chiral amine moiety.

Materials:

Copper(II) triflate (Cu(OTf)₂)



- (S)-MonoPhos ligand
- 2-Cyclohexenone
- Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
- Toluene, anhydrous

Procedure:

- In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (0.01 mmol, 1 mol%) and (S)-MonoPhos (0.022 mmol, 2.2 mol%) in anhydrous toluene (5 mL).
- Stir the solution at room temperature for 30 minutes.
- Cool the mixture to -20 °C in a cryostat.
- Add 2-cyclohexenone (1.0 mmol) to the catalyst solution.
- Slowly add the diethylzinc solution (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
- Stir the reaction mixture at -20 °C for 3 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
- Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired
 3-ethylcyclohexanone.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral **phosphoramide** ligands are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acid derivatives and itaconates, providing access to chiral amino acids and succinates with high enantioselectivity.[5][6][7]



General Reaction Scheme:

(A generic image representing the hydrogenation reaction would be placed here)

Entry	Substr ate	Ligand	Solven t	H ₂ Pressu re (bar)	Temp (°C)	Conv. (%)	ee (%)	Refere nce
1	Methyl 2- acetami doacryl ate	(S)- MonoP hos	CH2Cl2	10	25	>99	99	[6][7]
2	Dimeth yl itaconat e	(S)- MonoP hos	CH ₂ Cl ₂	10	25	>99	96	[6]
3	(Z)- Methyl α- acetami docinna mate	(S)- MonoP hos	CH2Cl2	10	25	>99	98	[7]
4	(E)-β- (Acylam ino)acry late	Ligand 2*	CH2Cl2	10	25	>99	98-99	[8]

^{*}Ligand 2 is a specific **phosphoramide** ligand developed for (E)-β-(acylamino)acrylates.

Materials:

- [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
- (S)-MonoPhos ligand



- · Methyl 2-acetamidoacrylate
- Dichloromethane (CH₂Cl₂), anhydrous and degassed
- Hydrogen gas (H₂)

Procedure:

- In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%) and (S)-MonoPhos (0.011 mmol, 2.2 mol%).
- Add anhydrous and degassed CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst solution.
- In a separate vial, dissolve methyl 2-acetamidoacrylate (0.5 mmol) in anhydrous and degassed CH₂Cl₂ (3 mL).
- Transfer the substrate solution to a hydrogenation vessel.
- Add the catalyst solution to the hydrogenation vessel.
- Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
- Purge the vessel with hydrogen gas three times.
- Pressurize the vessel to 10 bar of H2 and stir the reaction mixture at 25 °C for 16 hours.
- Carefully release the hydrogen pressure.
- Concentrate the reaction mixture under reduced pressure.
- Determine the conversion and enantiomeric excess of the crude product by chiral gas chromatography or HPLC.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysts modified with chiral **phosphoramide** ligands have been successfully applied in asymmetric allylic substitution reactions. These reactions are valuable for the construction of stereogenic centers and have a broad scope.[9][10]



General Reaction Scheme:

(A generic image representing the allylic alkylation reaction would be placed here)

Entry	Allylic Substra te	Nucleop hile	Ligand	Yield (%)	Regiose lectivity (b:l)	ee (%)	Referen ce
1	cinnamyl acetate	Dimethyl malonate	(R)- MonoPho S	95	>99:1	96	
2	(E)-1,3- diphenyla llyl acetate	Dimethyl malonate	(R)- MonoPho s	98	>99:1	98	
3	3- cyclohex enyl acetate	Dimethyl malonate	(R)- MonoPho s	92	>99:1	95	

Materials:

- [Ir(COD)CI]₂
- (R)-MonoPhos ligand
- · Cinnamyl acetate
- Dimethyl malonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Tetrahydrofuran (THF), anhydrous

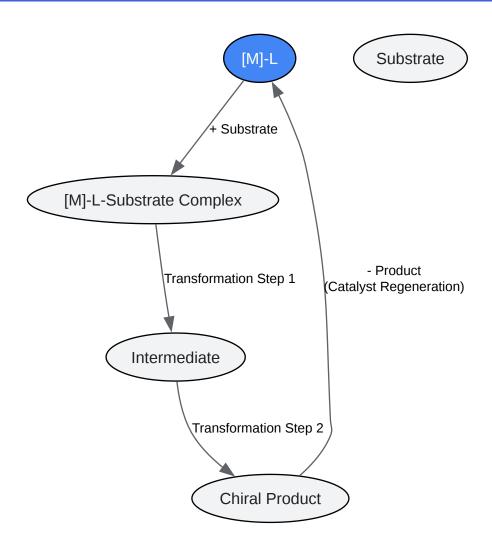
Procedure:



- In a flame-dried Schlenk tube under an argon atmosphere, suspend NaH (1.2 mmol) in anhydrous THF (2 mL).
- Add a solution of dimethyl malonate (1.1 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- In a separate Schlenk tube, dissolve [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and (R)-MonoPhos (0.044 mmol, 4.4 mol%) in anhydrous THF (2 mL).
- Stir the catalyst solution at room temperature for 30 minutes.
- Add the solution of cinnamyl acetate (1.0 mmol) in anhydrous THF (2 mL) to the catalyst mixture.
- Add the prepared sodium malonate solution to the reaction mixture.
- Stir the reaction at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
- Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
- Extract the aqueous layer with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships Catalytic Cycle of a Generic Asymmetric Transformation





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Caption: A simplified catalytic cycle for a transition metal-catalyzed asymmetric reaction.

Conclusion

Phosphoramide ligands have proven to be a cornerstone in the field of asymmetric catalysis. Their ease of synthesis, modularity, and the high levels of enantioselectivity they impart in a variety of reactions make them invaluable tools for synthetic chemists in academia and industry. The protocols provided herein serve as a starting point for researchers to explore the vast potential of these privileged ligands in the synthesis of chiral molecules. Further exploration and optimization of reaction conditions and ligand structures are encouraged to expand the scope and utility of **phosphoramide**-based catalytic systems.



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